Cas no 2137757-40-3 (1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea)

1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea is a specialized urea derivative featuring a morpholine core substituted with an ethyl group and a propylurea moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug development. The presence of both morpholine and urea functional groups enhances its versatility in forming hydrogen bonds and interacting with biological targets, making it valuable for designing enzyme inhibitors or receptor modulators. Its structural complexity allows for fine-tuning of physicochemical properties, such as solubility and bioavailability. The compound is typically synthesized under controlled conditions to ensure high purity and consistency for research applications.
1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea structure
2137757-40-3 structure
Product Name:1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea
CAS No:2137757-40-3
MF:C11H23N3O2
MW:229.319222688675
CID:5790916
PubChem ID:165450302
Update Time:2025-09-19

1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea Chemical and Physical Properties

Names and Identifiers

    • EN300-715538
    • 1-[(2-ethylmorpholin-2-yl)methyl]-3-propylurea
    • 2137757-40-3
    • 1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea
    • Inchi: 1S/C11H23N3O2/c1-3-5-13-10(15)14-9-11(4-2)8-12-6-7-16-11/h12H,3-9H2,1-2H3,(H2,13,14,15)
    • InChI Key: OLSVISWEIJXSSF-UHFFFAOYSA-N
    • SMILES: O1CCNCC1(CNC(NCCC)=O)CC

Computed Properties

  • Exact Mass: 229.17902698g/mol
  • Monoisotopic Mass: 229.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 62.4Ų

1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715538-1.0g
1-[(2-ethylmorpholin-2-yl)methyl]-3-propylurea
2137757-40-3
1g
$0.0 2023-06-07

Additional information on 1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea

Comprehensive Overview of 1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea (CAS No. 2137757-40-3)

1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea, identified by its CAS number 2137757-40-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique structural framework combining a morpholine ring with a urea backbone, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to modulate biological pathways, which aligns with current trends in drug discovery and precision agriculture.

The compound’s synthetic versatility and structural stability have made it a subject of study in medicinal chemistry. Its 2-ethylmorpholin-2-yl moiety is known to enhance solubility and bioavailability, addressing common challenges in formulation development. With the growing demand for small-molecule therapeutics, 1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea is being explored for its role in targeting enzymes and receptors implicated in metabolic disorders—a hot topic in personalized medicine.

In agrochemical applications, this compound’s urea derivative properties are being investigated for their potential as plant growth regulators or pesticide synergists. As sustainability becomes a global priority, researchers are leveraging its low environmental persistence to develop eco-friendly crop protection solutions. This aligns with frequent searches on "green chemistry in agriculture" and "next-gen agrochemicals."

From a chemical synthesis perspective, CAS 2137757-40-3 is often discussed in the context of heterocyclic compound optimization. Its propylurea segment offers a template for designing analogs with improved binding affinity, a recurring theme in computational chemistry forums. Laboratories focusing on high-throughput screening frequently cite this compound as a reference for structure-activity relationship (SAR) studies.

Market analysts note rising interest in 1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea due to its patent landscape and potential commercial scalability. Queries like "novel urea derivatives 2024" and "morpholine-based drug candidates" reflect its relevance in intellectual property discussions. The compound’s regulatory compliance status also makes it a safer alternative in regions with stringent chemical safety laws.

Ongoing studies are examining its physicochemical properties, such as logP values and thermal stability, to optimize industrial processes. These data points are critical for answering popular search terms like "how to improve drug solubility" or "stable intermediates for API production." The compound’s crystallinity and polymorphism behavior further contribute to its utility in solid-state chemistry research.

In summary, 1-[(2-Ethylmorpholin-2-yl)methyl]-3-propylurea (2137757-40-3) represents a multifaceted tool for innovation across life sciences. Its intersection with trending topics like AI-assisted molecular design and sustainable agrochemicals ensures continued visibility in scientific and industrial discourse, while its non-hazardous profile supports broad adoption in compliant markets.

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